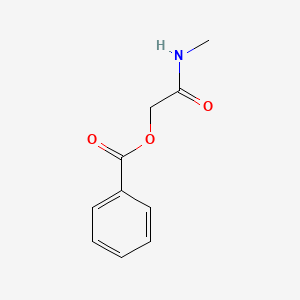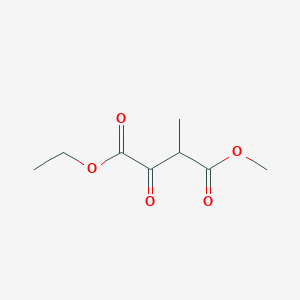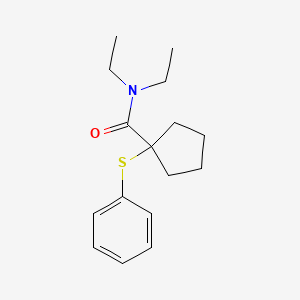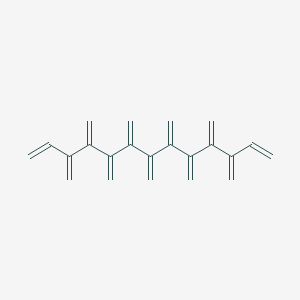
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is a complex organic compound characterized by its multiple double bonds and extensive methylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Aldol Condensation: This step involves the reaction of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated carbonyl compounds.
Wittig Reaction: This reaction is used to form the double bonds by reacting phosphonium ylides with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Bromine (Br₂), Chlorine (Cl₂) with UV light or catalysts
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene involves its interaction with specific molecular targets and pathways. The compound’s multiple double bonds and methylidene groups allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5,6,7,8-Octamethylidenedodeca-1,11-diene
- 2,3,4,5,6,7,8,9,10-Decamethylidenetrideca-1,12-diene
Uniqueness
3,4,5,6,7,8,9,10,11-Nonamethylidenetrideca-1,12-diene is unique due to its specific arrangement of double bonds and methylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
111737-07-6 |
|---|---|
Formule moléculaire |
C22H24 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3,4,5,6,7,8,9,10,11-nonamethylidenetrideca-1,12-diene |
InChI |
InChI=1S/C22H24/c1-12-14(3)16(5)18(7)20(9)22(11)21(10)19(8)17(6)15(4)13-2/h12-13H,1-11H2 |
Clé InChI |
ZNHMYTYVSDSISV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
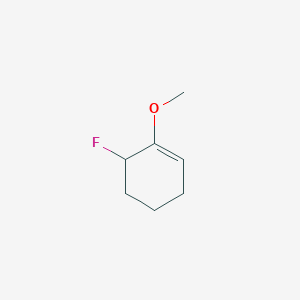
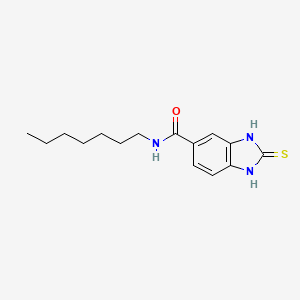




![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
